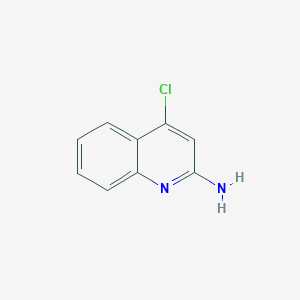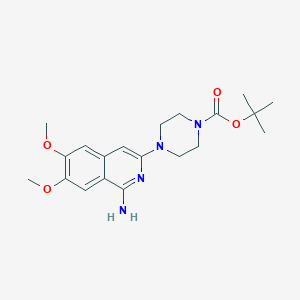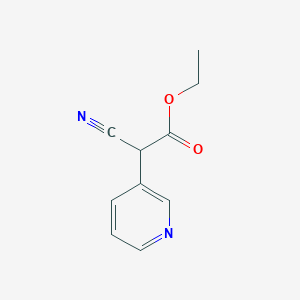
5-Boronofuran-2-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5-Boronofuran-2-carboxylic acid is C5H5BO5 . The structure includes a furan ring with a carboxylic acid group and a boronic acid group .Physical And Chemical Properties Analysis
5-Boronofuran-2-carboxylic acid is a solid . Its molecular weight is 155.90 . The compound’s InChI code is 1S/C5H5BO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) .Aplicaciones Científicas De Investigación
Catalytic Production of Bio-based Monomers
5-Boronofuran-2-carboxylic acid plays a crucial role in the catalytic production of bio-based monomers . A novel catalytic strategy involving protective chemistry has been developed for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions . This chemistry contributes to the development of novel manufacturing routes of prospective biobased monomer precursors using protecting agents .
Furan Platform Chemicals
Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxymethylfurfural) . 5-Boronofuran-2-carboxylic acid can be considered a secondary FPC, which has potential applications in large-scale manufacture . The transition from lab to large-scale manufacture can encounter difficulties, but the potential benefits are substantial .
Oxidation Processes
5-Boronofuran-2-carboxylic acid can be used in oxidation processes . It can oxidize the intermediates of conventional oxidation without the formation of CO2 and CO, thus increasing the yield of FDCA .
Detection Methods
Carboxylic acids, including 5-Boronofuran-2-carboxylic acid, have various applications in detection methods . Different methods have been developed for their detection in medicines, cosmetics, food additives, etc .
Safety and Hazards
Direcciones Futuras
The future directions of research on 5-Boronofuran-2-carboxylic acid and related compounds could involve their potential applications in various fields of research and industry. For instance, furanic compounds have been identified as potential replacements for petroleum derivatives due to their reactivity and potential applications in the synthesis of new fuels and polymer precursors .
Mecanismo De Acción
Target of Action
Boron-containing compounds are generally known to interact with various biological targets, including enzymes and other proteins .
Mode of Action
It’s known that boron-containing compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of the boron-containing compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Boron-containing compounds are known to play roles in various biochemical processes, including the suzuki–miyaura coupling reaction .
Result of Action
The formation of new carbon-carbon bonds through the suzuki–miyaura coupling reaction could potentially lead to the synthesis of new organic compounds .
Propiedades
IUPAC Name |
5-boronofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCYESBSCBYIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586436 | |
| Record name | 5-Boronofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Boronofuran-2-carboxylic acid | |
CAS RN |
852228-11-6 | |
| Record name | 5-Borono-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Boronofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)




![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)



![(4Ar,6S,7R,7aR)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxine-6,7-diol](/img/structure/B1367754.png)


